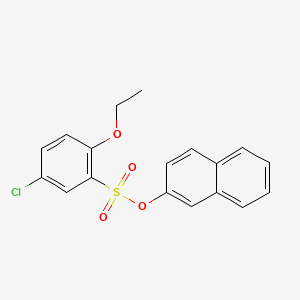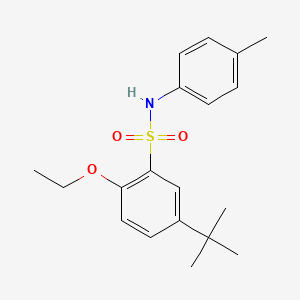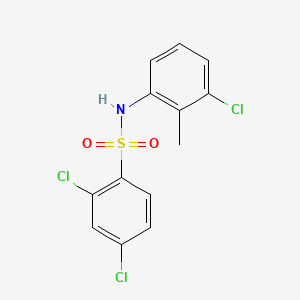
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate, also known as NBBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This sulfonate is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties. The purpose of
Wirkmechanismus
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX activity, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate in lab experiments is its relatively low toxicity compared to other NSAIDs. Additionally, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have a longer half-life than other NSAIDs, which may be beneficial in certain research applications. However, one limitation of using Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate. One area of interest is the development of Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate analogs with improved solubility and potency. Additionally, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to fully understand the potential of Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate in these areas.
Synthesemethoden
The synthesis of Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate involves the reaction of 5-tert-butyl-2-propoxybenzoic acid with naphthalene-1-sulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is purified through recrystallization to obtain Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate in a high yield.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in various scientific research applications, including the study of inflammation and pain. It has been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in the study of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
Eigenschaften
IUPAC Name |
naphthalen-1-yl 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4S/c1-5-15-26-21-14-13-18(23(2,3)4)16-22(21)28(24,25)27-20-12-8-10-17-9-6-7-11-19(17)20/h6-14,16H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCNGDADHVMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


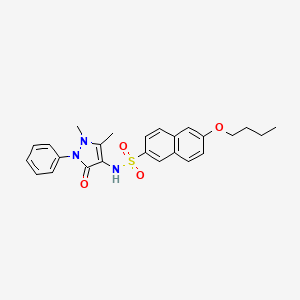

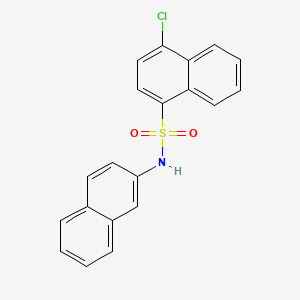
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
